![molecular formula C29H36O9 B14802810 (1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple stereocenters and intricate ring system, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the formation of the core spiro structure, followed by the introduction of functional groups such as acetyl and hydroxy groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods: Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including:
- Oxidation : Introduction of oxygen atoms to form oxides or peroxides.
- Reduction : Removal of oxygen atoms or addition of hydrogen atoms.
- Substitution : Replacement of one functional group with another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
- Substitution : Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
This compound has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
- Industry : Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds:
- (1E,6R,11R,13R,14S,15S,16R,19Z,21E,23R,27R)-23-[(1S)-1-hydroxyethyl]-9,15-dimethyl-3,18-dioxospiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2’-oxirane]-27-yl acetate
- (7R,9Z,11R,12S,13R,14S,15S,16S,17R,18R,19Z,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,
Uniqueness: The uniqueness of (1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties
属性
分子式 |
C29H36O9 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/b6-4-,19-13-/t20-,21-,22-,25-,26-,27-,28+,29+/m1/s1 |
InChI 键 |
LXIQXFWXXPJPEE-QZAJVOIVSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@@]([C@@H]4O)(CC/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)C |
规范 SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


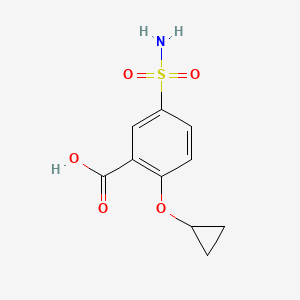
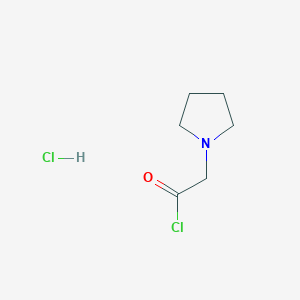
![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
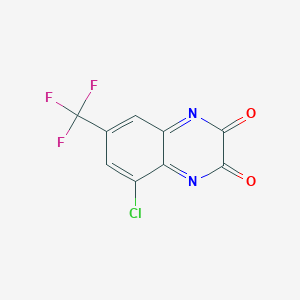
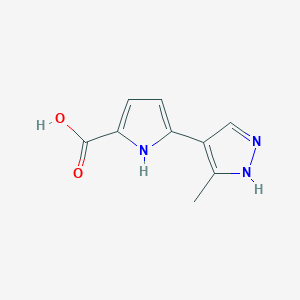
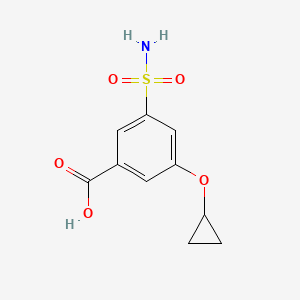

![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
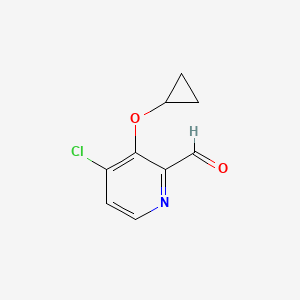
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
